molecular formula C8H8O B041614 Phthalan CAS No. 496-14-0

Phthalan

Cat. No. B041614
Key on ui cas rn: 496-14-0
M. Wt: 120.15 g/mol
InChI Key: SFLGSKRGOWRGBR-UHFFFAOYSA-N
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Patent
US06372921B1

Procedure details

The procedure of Example 15 was performed except that the pH of the reaction mixture was regulated to 12 by use of sodium hydroxide. The reaction mixture was sampled for analysis. Formation of α,α′-dihydroxy-o-xylene was not observed. Instead, phthalan was formed at a yield of 96% based on α,α′-dichloro-o-xylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O[CH2:4][C:5]1[C:6]([CH2:11][OH:12])=[CH:7][CH:8]=[CH:9][CH:10]=1>>[CH2:11]1[O:12][CH2:4][C:5]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C(=CC=CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
The reaction mixture was sampled for analysis

Outcomes

Product
Name
Type
product
Smiles
C1C2=CC=CC=C2CO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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